molecular formula C34H40F3N5O6S2 B12391960 SARS-CoV-2 3CLpro-IN-14

SARS-CoV-2 3CLpro-IN-14

Cat. No.: B12391960
M. Wt: 735.8 g/mol
InChI Key: VQSZXJGGYUWDES-DDIMPBCQSA-N
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Description

SARS-CoV-2 3CLpro-IN-14 is a potent inhibitor of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is essential for the replication and transcription of the virus, making it a critical target for antiviral drug development. Inhibitors like this compound are designed to block the activity of this protease, thereby preventing the virus from replicating and spreading .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2 3CLpro-IN-14 typically involves multiple steps, including the acylation of cyclohexane-1,3-dione with an acid chloride in the presence of a base in chloroform, followed by isomerization to a triketone using acetone cyanohydrin and triethylamine in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors and purification systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2 3CLpro-IN-14 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

SARS-CoV-2 3CLpro-IN-14 has a wide range of scientific research applications, including:

Mechanism of Action

SARS-CoV-2 3CLpro-IN-14 exerts its effects by binding to the active site of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus. This binding inhibits the protease’s catalytic activity, preventing the cleavage of viral polyproteins into functional proteins required for viral replication and transcription. The molecular targets involved include the catalytic dyad of cysteine and histidine residues within the protease’s active site .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to SARS-CoV-2 3CLpro-IN-14 include:

Uniqueness

This compound is unique due to its specific binding mode and high potency against the 3C-like protease of SARS-CoV-2. Unlike covalent inhibitors, it forms non-covalent interactions with the protease, potentially reducing the risk of off-target effects and improving safety profiles .

Properties

Molecular Formula

C34H40F3N5O6S2

Molecular Weight

735.8 g/mol

IUPAC Name

(1R,3S,4S)-2-[(2S)-2-(1-adamantyl)-2-(trifluoromethylsulfonylamino)acetyl]-N-[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-2-azabicyclo[2.2.1]heptane-3-carboxamide

InChI

InChI=1S/C34H40F3N5O6S2/c35-34(36,37)50(47,48)41-28(33-14-17-9-18(15-33)11-19(10-17)16-33)32(46)42-22-6-5-20(12-22)26(42)30(45)39-24(13-21-7-8-38-29(21)44)27(43)31-40-23-3-1-2-4-25(23)49-31/h1-4,17-22,24,26,28,41H,5-16H2,(H,38,44)(H,39,45)/t17?,18?,19?,20-,21-,22+,24-,26-,28+,33?/m0/s1

InChI Key

VQSZXJGGYUWDES-DDIMPBCQSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H](N2C(=O)[C@H](C34CC5CC(C3)CC(C5)C4)NS(=O)(=O)C(F)(F)F)C(=O)N[C@@H](C[C@@H]6CCNC6=O)C(=O)C7=NC8=CC=CC=C8S7

Canonical SMILES

C1CC2CC1C(N2C(=O)C(C34CC5CC(C3)CC(C5)C4)NS(=O)(=O)C(F)(F)F)C(=O)NC(CC6CCNC6=O)C(=O)C7=NC8=CC=CC=C8S7

Origin of Product

United States

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